molecular formula C11H15NaO8S B1612983 Hykinone CAS No. 6147-37-1

Hykinone

Cat. No.: B1612983
CAS No.: 6147-37-1
M. Wt: 330.29 g/mol
InChI Key: SRPZAZGARCFWTO-UHFFFAOYSA-M
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Description

Hykinone is a synthetic analogue of vitamin K, specifically menadione sodium bisulfite. It is primarily used in medical settings for its role in blood coagulation. This compound has been studied for its potential effects on hyperbilirubinemia in newborns when administered to mothers during labor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hykinone is synthesized through the sulfonation of menadione (vitamin K3) with sodium bisulfite. The reaction typically involves dissolving menadione in an aqueous solution and adding sodium bisulfite under controlled temperature and pH conditions to yield menadione sodium bisulfite.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where menadione is continuously fed into the reactor along with sodium bisulfite. The reaction mixture is then purified through crystallization and filtration to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives under reducing conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted menadione derivatives depending on the nucleophile used.

Scientific Research Applications

Hykinone has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of quinone and hydroquinone derivatives.

    Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.

    Medicine: Primarily used in the treatment of vitamin K deficiency and related blood coagulation disorders.

    Industry: Utilized in the production of vitamin K supplements and as an additive in animal feed to prevent vitamin K deficiency.

Mechanism of Action

Hykinone exerts its effects by participating in the vitamin K cycle, which is crucial for the post-translational modification of certain proteins required for blood coagulation. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in clotting factors, thereby activating them. This process is essential for the proper functioning of the coagulation cascade .

Comparison with Similar Compounds

    Menadione (Vitamin K3): The parent compound of Hykinone, used in similar applications but lacks the sulfonate group.

    Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green leafy vegetables, primarily used in dietary supplements.

    Menaquinone (Vitamin K2): Another naturally occurring form of vitamin K, produced by bacteria and found in fermented foods.

Comparison:

    Uniqueness: this compound’s unique feature is the presence of the sulfonate group, which enhances its water solubility compared to menadione. This makes it more suitable for intravenous administration.

    Efficacy: While menadione and its derivatives are effective in treating vitamin K deficiency, this compound’s enhanced solubility allows for better bioavailability and faster onset of action in clinical settings.

This compound stands out due to its specific chemical modifications that improve its solubility and efficacy, making it a valuable compound in medical and industrial applications.

Properties

IUPAC Name

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.Na.3H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;;;/h2-5H,6H2,1H3,(H,14,15,16);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPZAZGARCFWTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-36-9 (Parent)
Record name Menadione sodium bisulfite [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10977032
Record name Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-37-1
Record name Menadione sodium bisulfite [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-Natrium-2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalin-2-sulfonat-3-Wasser
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENADIONE SODIUM BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XF3C2HK77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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